

2,4-Dichlorobenzyl alcohol chemical properties and structure

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Compound of Interest

Compound Name: 2,4-Dichlorobenzyl alcohol

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2,4-Dichlorobenzyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzyl alcohol is a widely utilized antiseptic agent effective against a broad spectrum of bacteria and viruses associated with mouth and throat infections.^{[1][2][3]} It is a common active ingredient in over-the-counter throat lozenges.^{[2][3]} This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies of **2,4-Dichlorobenzyl alcohol**. Detailed experimental protocols and visualizations of key processes are included to support research and development activities.

Chemical Properties and Structure

2,4-Dichlorobenzyl alcohol is a member of the benzyl alcohol class, where the benzene ring is substituted with two chlorine atoms at positions 2 and 4.^[1]

Chemical Structure

The chemical structure of **2,4-Dichlorobenzyl alcohol** is presented below:

Chemical Formula: $C_7H_6Cl_2O$ ^[2]

Molecular Weight: 177.02 g/mol [1]

(Image of the 2D and 3D structure of **2,4-Dichlorobenzyl alcohol** should be placed here if image generation were possible.)

Physicochemical Properties

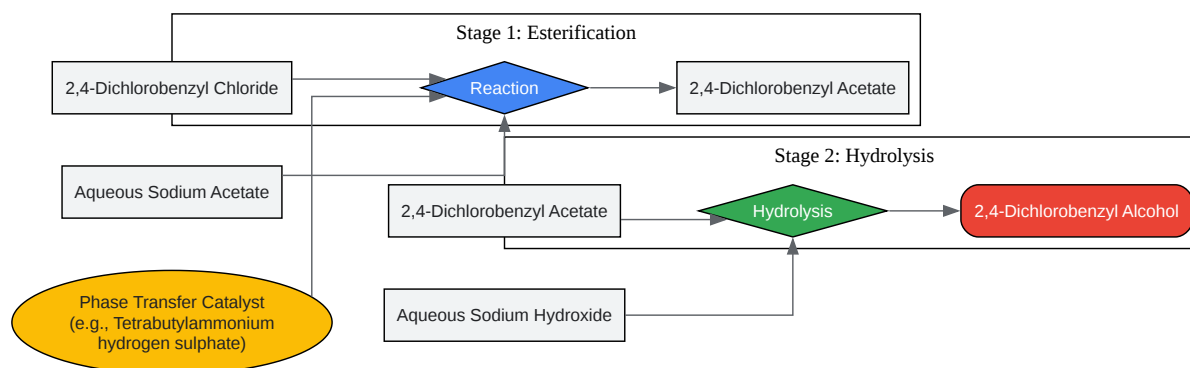
A summary of the key physicochemical properties of **2,4-Dichlorobenzyl alcohol** is provided in Table 1.

Property	Value	References
IUPAC Name	(2,4-dichlorophenyl)methanol	[1][2]
Synonyms	Dybenal, Myacide SP, Rapidosept	[1][2][4]
CAS Number	1777-82-8	[1][2]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	55-60 °C	[2][5]
Boiling Point	150 °C at 25 mmHg	[2]
Solubility	Slightly soluble in water; soluble in methanol, chloroform, and ethanol (96%)	[1][6][7][8]
pKa	13.60 ± 0.10 (Predicted)	[4]
LogP	2.8 at 24°C	[4]

Synthesis of 2,4-Dichlorobenzyl Alcohol

The industrial synthesis of **2,4-Dichlorobenzyl alcohol** is typically achieved through a two-stage process starting from 2,4-dichlorobenzyl chloride. This method is favored as it avoids the formation of the bis-2,4-dichlorobenzyl ether by-product that can occur with direct hydrolysis.[8]
[9]

Synthesis Workflow



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Caption: Synthesis workflow for **2,4-Dichlorobenzyl alcohol**.

Experimental Protocol for Synthesis

The following protocol is adapted from a patented method for the preparation of **2,4-Dichlorobenzyl alcohol**.^{[7][8]}

Materials:

- 2,4-Dichlorobenzyl chloride
- Sodium acetate
- Tetrabutylammonium hydrogen sulphate (Phase Transfer Catalyst)
- Aqueous sodium hydroxide (70% w/v)
- Petroleum ether (boiling range 80-100 °C)

- Dilute aqueous hydrochloric acid

Procedure:

Stage 1: Formation of 2,4-Dichlorobenzyl Acetate

- To a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water, add 2,4-Dichlorobenzyl chloride (100 g).
- Heat the mixture under reflux with stirring for 25 hours.

Stage 2: Hydrolysis to **2,4-Dichlorobenzyl Alcohol**

- To the reaction mixture from Stage 1, add aqueous sodium hydroxide (50 ml of 70% w/v solution).
- Continue refluxing for an additional 30 minutes.
- Cool the mixture to 70-75 °C.
- Extract the product into petroleum ether (90 ml) at 75 °C.
- Dilute the organic extract with petroleum ether (150 ml).
- Wash the organic layer with dilute aqueous hydrochloric acid and filter.
- Wash the filter with petroleum ether (40 ml) and combine the filtrate and washings.
- Allow the solution to cool to induce crystallization of **2,4-Dichlorobenzyl alcohol**.
- Collect the solid by filtration, wash with water, and dry in vacuo.

This process yields **2,4-Dichlorobenzyl alcohol** with a purity of approximately 99.3-99.8%.^[7]
^[8]

Analytical Methodologies

The purity and concentration of **2,4-Dichlorobenzyl alcohol** can be determined using various analytical techniques, primarily high-performance liquid chromatography (HPLC) and gas

chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

An HPLC method for the determination of **2,4-Dichlorobenzyl alcohol** in cosmetic products is detailed below.[\[10\]](#)

Instrumentation:

- High-Performance Liquid Chromatograph with a photodiode array detector.
- Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 mm i.d. × 100 mm, or equivalent.

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in deionized water
- Mobile Phase B: Methanol
- Gradient Elution:

Time (min)	Flow Rate (mL/min)	%A	%B
0	0.2	65	35
13	0.2	0	100
17.5	0.2	0	100
18.5	0.2	65	35

| 20 | 0.2 | 65 | 35 |

- Injection Volume: 2.5 µL
- Detection Wavelength: UV absorption spectrum analysis

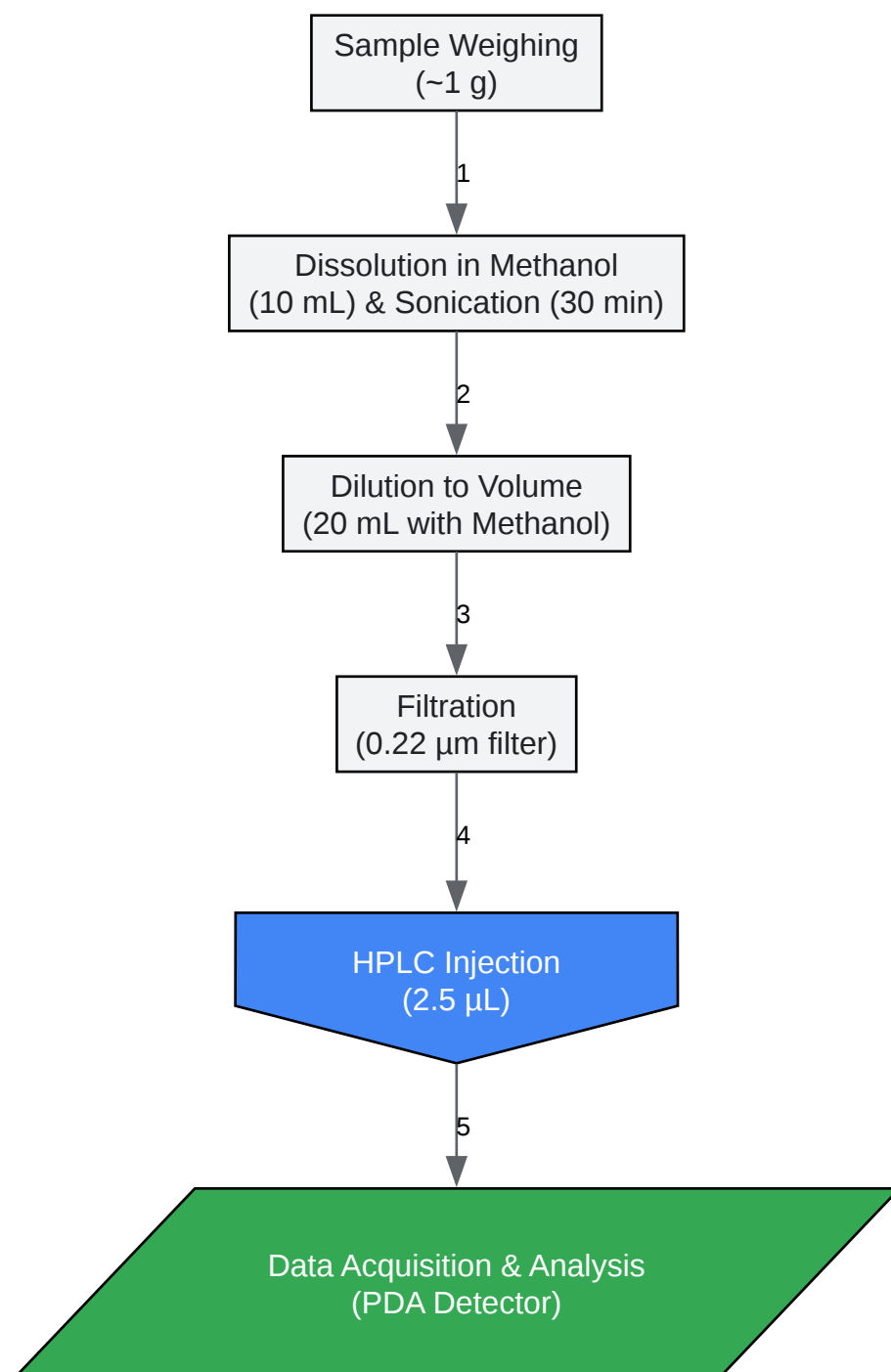
Sample Preparation:

- Accurately weigh approximately 1 g of the sample into a 20-mL volumetric flask.
- Add 10 mL of methanol and sonicate for 30 minutes.
- Dilute to volume with methanol.
- Filter the solution through a 0.22 μm membrane filter. The filtrate is the sample solution.

Standard Preparation:

- Accurately weigh 50 mg of **2,4-Dichlorobenzyl alcohol** reference standard into a 10-mL volumetric flask.
- Dissolve and dilute to volume with methanol to prepare a standard stock solution.
- Prepare working standard solutions by diluting the stock solution with methanol to concentrations ranging from 5-100 $\mu\text{g/mL}$.[\[10\]](#)

Experimental Workflow for HPLC Analysis



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Caption: Experimental workflow for HPLC analysis of **2,4-Dichlorobenzyl alcohol**.

Spectral Data

¹H NMR Spectroscopy

The ^1H NMR spectrum of **2,4-Dichlorobenzyl alcohol** (90 MHz, CDCl_3) shows characteristic peaks for the aromatic and methylene protons.[\[11\]](#)

Chemical Shift (ppm)	Multiplicity	Assignment
7.38	d	Aromatic H
7.36	d	Aromatic H
7.25	dd	Aromatic H
4.71	s	-CH ₂ -
2.31	s	-OH

Note: $J(\text{A,C}) = 8.1 \text{ Hz}$, $J(\text{B,C}) = 2.1 \text{ Hz}$ [\[11\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for **2,4-Dichlorobenzyl alcohol** include:

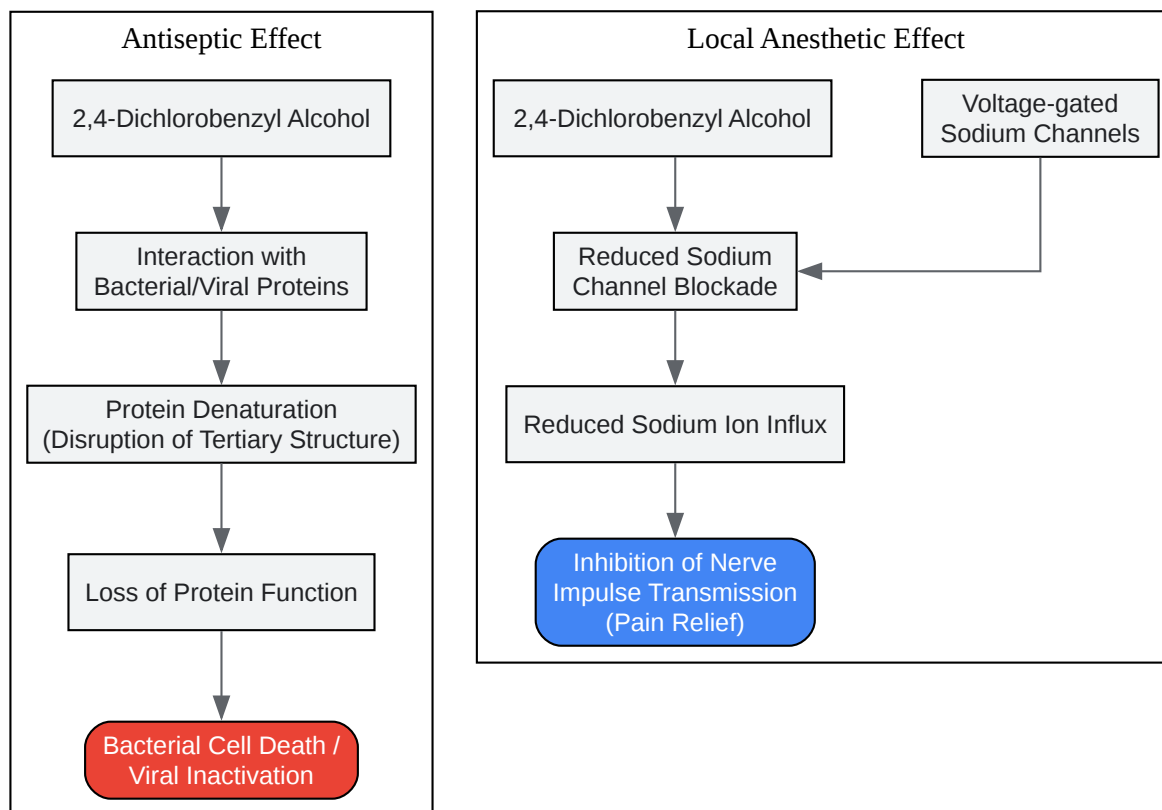
- O-H stretch: A broad band in the region of $3200\text{-}3600 \text{ cm}^{-1}$
- C-H stretch (aromatic): Peaks around $3000\text{-}3100 \text{ cm}^{-1}$
- C-H stretch (aliphatic): Peaks around $2850\text{-}2960 \text{ cm}^{-1}$
- C=C stretch (aromatic): Peaks in the region of $1450\text{-}1600 \text{ cm}^{-1}$
- C-O stretch: A strong band around $1000\text{-}1260 \text{ cm}^{-1}$
- C-Cl stretch: Bands in the region of $600\text{-}800 \text{ cm}^{-1}$

Identification is confirmed by comparing the IR spectrum of the sample with a reference spectrum of **2,4-Dichlorobenzyl alcohol**.[\[5\]](#)

Mechanism of Action

The antiseptic and local anesthetic properties of **2,4-Dichlorobenzyl alcohol** are attributed to two primary mechanisms of action.^{[1][2]}

Proposed Mechanism of Action



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Caption: Proposed mechanism of action for **2,4-Dichlorobenzyl alcohol**.

Antiseptic Action: The primary antiseptic mechanism is believed to be the denaturation of proteins on the surface of bacteria and viruses.^[1] As an alcohol, it can disrupt the intramolecular hydrogen bonding within the protein's tertiary structure, leading to a loss of function and ultimately cell death or viral inactivation.^[12]

Local Anesthetic Action: **2,4-Dichlorobenzyl alcohol** also exhibits a local anesthetic effect by causing a reduced blockade of voltage-gated sodium channels.[1][2] This action is weaker compared to more potent local anesthetics but contributes to the soothing effect observed in throat lozenges by inhibiting nerve impulse transmission.[2][13]

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and mechanism of action of **2,4-Dichlorobenzyl alcohol**. The detailed information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antiseptic compound. The provided visualizations offer a clear understanding of the key processes involved in its synthesis and biological activity.

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